molecular formula C21H28N2O3S B2786764 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946199-79-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2786764
CAS RN: 946199-79-7
M. Wt: 388.53
InChI Key: KSZBIWXMMWWKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used for the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation (T790M).

Mechanism of Action

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide works by inhibiting the activity of the EGFR tyrosine kinase, which is responsible for the growth and division of cancer cells. It specifically targets the T790M mutation, which is found in approximately 60% of patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have a high selectivity for the mutated EGFR protein, with minimal effects on the wild-type EGFR protein. It has also been shown to have a longer half-life than first-generation EGFR TKIs, which allows for once-daily dosing. In clinical trials, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been well-tolerated with manageable side effects.

Advantages and Limitations for Lab Experiments

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It has a high selectivity for the mutated EGFR protein, which allows for more accurate testing of its effects on cancer cells. It also has a longer half-life than first-generation EGFR TKIs, which allows for more consistent dosing. However, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a relatively new drug and its long-term effects are not yet fully understood.

Future Directions

There are several future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the development of combination therapies that can enhance its effectiveness. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment with N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. Additionally, there is ongoing research into the development of new EGFR TKIs that can target other mutations associated with NSCLC.

Synthesis Methods

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex process that involves several steps. The initial step involves the reaction between 3-bromoanisole and 2-chloroethylamine hydrochloride to form 2-(2-methoxyphenoxy)ethylamine. This is followed by the reaction between 2-(2-methoxyphenoxy)ethylamine and 2-(thiophen-3-yl)acetaldehyde to form N-(2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. The final step involves the reaction between N-(2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and 6-aminocaproic acid to form N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its role in the treatment of NSCLC. It has been shown to be effective in patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been studied for its potential use in other types of cancer, such as breast cancer and glioblastoma.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-25-19-8-4-5-9-20(19)26-15-21(24)22-14-18(17-10-13-27-16-17)23-11-6-2-3-7-12-23/h4-5,8-10,13,16,18H,2-3,6-7,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBIWXMMWWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

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